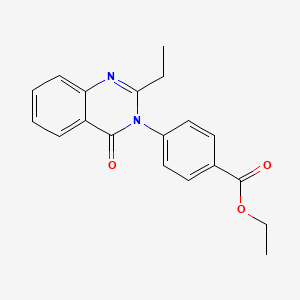
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core attached to a benzoate ester group, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
The synthesis of Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. One common method involves the reaction of 2-aminobenzoic acid with ethyl 2-oxoacetate in the presence of a suitable catalyst to form the quinazolinone core. This intermediate is then reacted with ethyl 4-bromobenzoate under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives, which are valuable in medicinal chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Medicine: Research has shown that quinazolinone derivatives, including this compound, exhibit anti-inflammatory, analgesic, and antipyretic properties, making them potential candidates for drug development.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, the compound can interact with DNA and RNA, interfering with the replication and transcription processes in microbial and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate can be compared with other quinazolinone derivatives, such as:
Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate: Similar in structure but with a methyl group instead of an ethyl group, leading to different biological activities.
4-Hydroxyquinazolin-2-one: Lacks the ester group, resulting in different chemical reactivity and applications.
2-Hydroxyquinoline: A related compound with a hydroxyl group at the 2-position, exhibiting different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
68100-68-5 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C19H18N2O3/c1-3-17-20-16-8-6-5-7-15(16)18(22)21(17)14-11-9-13(10-12-14)19(23)24-4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
OUTRQKYKDWRGEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)OCC |
Löslichkeit |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
![2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14157865.png)
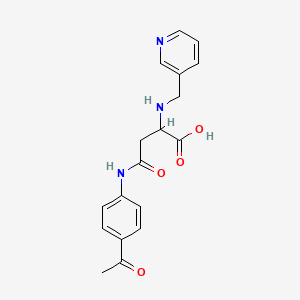
![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
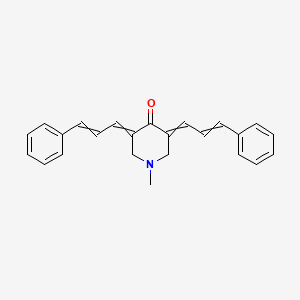
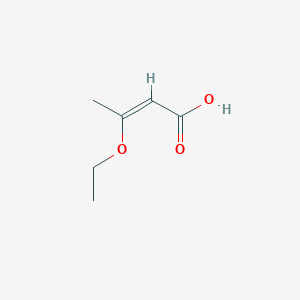
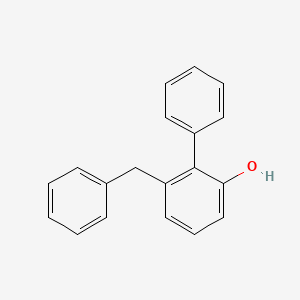
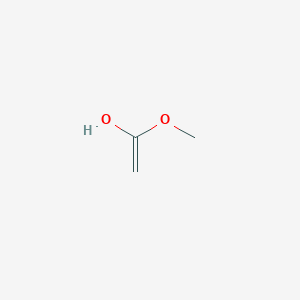
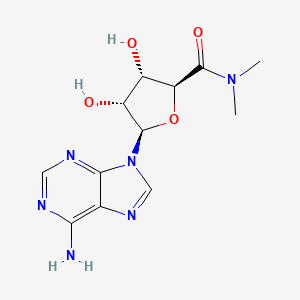
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
